

The Dual PPAR α / γ Agonist Reglitazar: A Foundational Guide to its Therapeutic Potential

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Compound of Interest

Compound Name: Reglitazar

Cat. No.: B1679258

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Introduction

Reglitazar, also known as Ragaglitazar, is a potent dual agonist of the peroxisome proliferator-activated receptors alpha (PPAR α) and gamma (PPAR γ).^{[1][2][3]} As a member of the "glitazar" class of compounds, it was developed to concurrently address both the dyslipidemia and hyperglycemia characteristic of type 2 diabetes and the metabolic syndrome. By activating both PPAR α and PPAR γ , **Reglitazar** modulates the expression of a wide array of genes involved in lipid and glucose metabolism, offering a multi-faceted approach to treating these complex metabolic disorders.^{[1][2]} This technical guide provides an in-depth overview of the foundational research on **Reglitazar**, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining the experimental protocols used in its evaluation.

Chemical and Physical Properties

Reglitazar is a non-thiazolidinedione compound, distinguishing it from earlier classes of PPAR γ agonists. Its chemical and physical properties are summarized below.

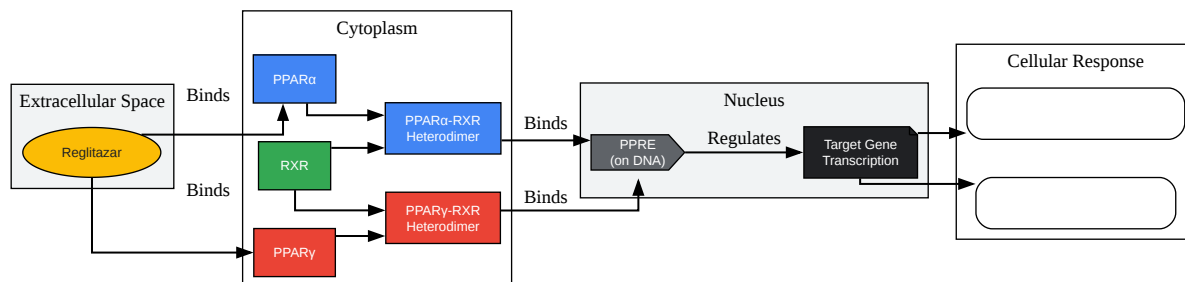
Property	Value	Source
IUPAC Name	4-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]-1,2-oxazolidine-3,5-dione	PubChem CID: 154000
Molecular Formula	C22H20N2O5	PubChem CID: 154000
Molecular Weight	392.4 g/mol	PubChem CID: 154000
Synonyms	Ragaglitazar, JTT-501, NNC 61-0029, DRF(-)2725	

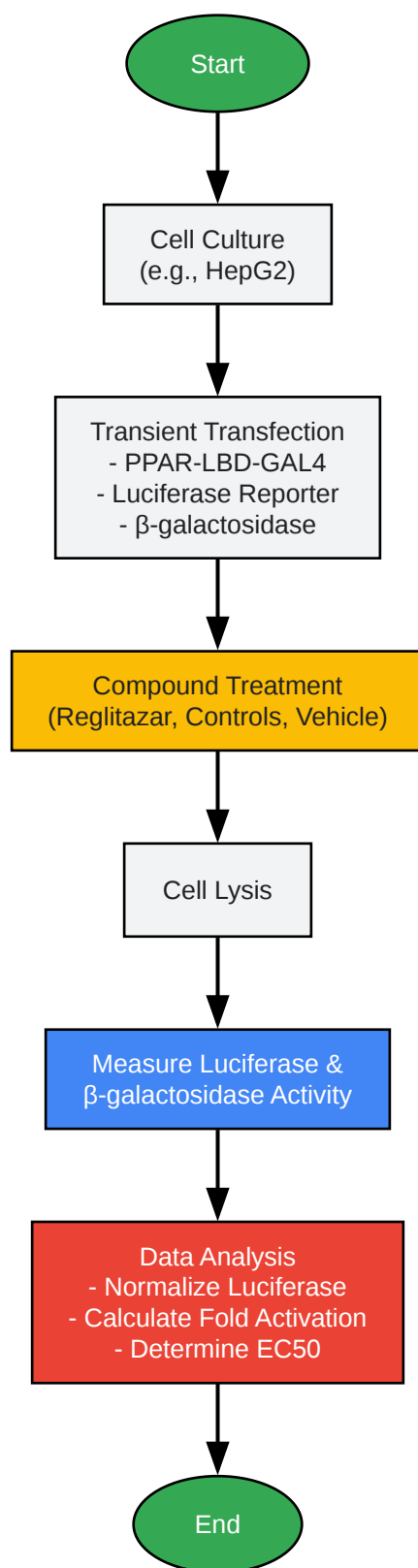
Mechanism of Action: Dual PPAR α /y Activation

Reglitazar exerts its therapeutic effects by binding to and activating both PPAR α and PPARy nuclear receptors. These receptors form heterodimers with the retinoid X receptor (RXR) and subsequently bind to peroxisome proliferator hormone response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.

- **PPARy Activation:** Primarily expressed in adipose tissue, PPARy is a key regulator of adipogenesis, lipid storage, and insulin sensitivity. Activation of PPARy by **Reglitazar** promotes the differentiation of preadipocytes into mature fat cells, which can safely store free fatty acids, thus reducing their levels in the circulation and in non-adipose tissues like the liver and muscle. This "lipid-stealing" effect is a major contributor to improved insulin sensitivity.
- **PPAR α Activation:** Predominantly found in the liver, heart, and skeletal muscle, PPAR α is a major regulator of fatty acid catabolism. Its activation by **Reglitazar** leads to the upregulation of genes involved in fatty acid uptake, β -oxidation, and triglyceride clearance. This results in a significant reduction in circulating triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.

The dual activation of both receptors by **Reglitazar** provides a comprehensive approach to managing the multifaceted nature of diabetic dyslipidemia and insulin resistance.





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References

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